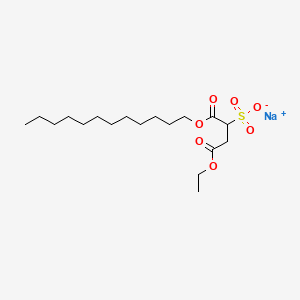
Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is a synthetic organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate typically involves the reaction of dodecanol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with maleic anhydride to produce the corresponding ester. The final step involves sulfonation of the ester with sodium bisulfite under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to solubilize membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in detergents, personal care products, and as an emulsifying agent in various formulations
Wirkmechanismus
The primary mechanism of action of Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is its ability to reduce surface tension and form micelles. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is crucial in its applications as a surfactant and emulsifying agent .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different molecular structure.
Sodium laureth sulfate (SLES): Commonly used in personal care products, known for its foaming properties.
Sodium lauryl sulfate (SLS): Similar to SDS but with a shorter ethoxy chain.
Uniqueness: Sodium 1-(dodecyloxy)-4-ethoxy-1,4-dioxobutane-2-sulfonate is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubilization and emulsification .
Eigenschaften
CAS-Nummer |
103900-46-5 |
|---|---|
Molekularformel |
C18H33NaO7S |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
sodium;1-dodecoxy-4-ethoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C18H34O7S.Na/c1-3-5-6-7-8-9-10-11-12-13-14-25-18(20)16(26(21,22)23)15-17(19)24-4-2;/h16H,3-15H2,1-2H3,(H,21,22,23);/q;+1/p-1 |
InChI-Schlüssel |
LEFSVRAJVANTAL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)OCC)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

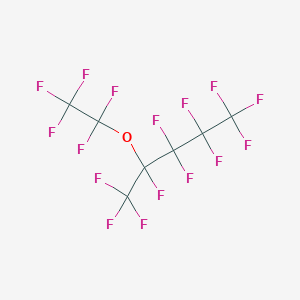
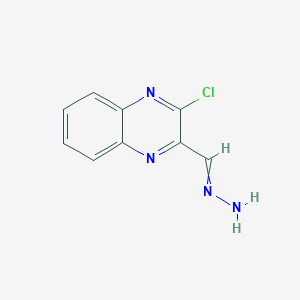
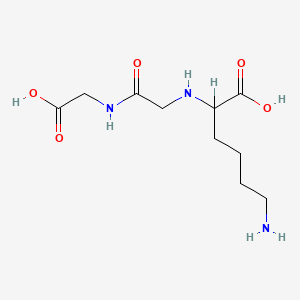
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)
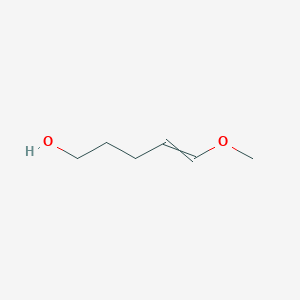
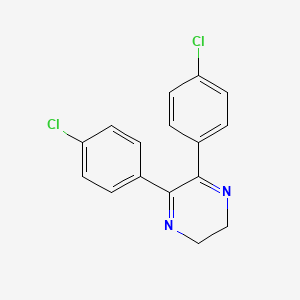


![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
